2-Hydrazinyl-4-iodo-3-methylpyridine

Heterocyclic Synthesis Fused Ring Systems Regioselectivity

2-Hydrazinyl-4-iodo-3-methylpyridine (CAS 1379321-88-6, MF C6H8IN3, MW 249.05 g/mol) is a specialized heterocyclic building block. It is distinguished by its unique combination of a nucleophilic hydrazinyl group, a reactive iodine atom for cross-coupling, and a methyl group at the 3-position.

Molecular Formula C6H8IN3
Molecular Weight 249.05 g/mol
Cat. No. B15147821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydrazinyl-4-iodo-3-methylpyridine
Molecular FormulaC6H8IN3
Molecular Weight249.05 g/mol
Structural Identifiers
SMILESCC1=C(C=CN=C1NN)I
InChIInChI=1S/C6H8IN3/c1-4-5(7)2-3-9-6(4)10-8/h2-3H,8H2,1H3,(H,9,10)
InChIKeyLREDNLYYPMVVDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydrazinyl-4-iodo-3-methylpyridine: A High-Value Heterocyclic Intermediate for Triazolopyridine and Pyrazolopyridine Synthesis


2-Hydrazinyl-4-iodo-3-methylpyridine (CAS 1379321-88-6, MF C6H8IN3, MW 249.05 g/mol) is a specialized heterocyclic building block . It is distinguished by its unique combination of a nucleophilic hydrazinyl group, a reactive iodine atom for cross-coupling, and a methyl group at the 3-position. This architecture makes it a privileged precursor for constructing complex fused heterocycles, particularly [1,2,4]triazolo[4,3-a]pyridines and pyrazolo[4,3-c]pyridines, which are core scaffolds in numerous bioactive molecules .

Why 2-Hydrazinyl-4-iodo-3-methylpyridine Cannot Be Replaced by Other Hydrazinylpyridines or Halogenated Analogs


This compound's utility is derived from a precise, non-interchangeable combination of functional groups. The iodine at the 4-position and the methyl group at the 3-position dictate unique reactivity and steric environments. Substituting with a non-iodinated analog, like 2-hydrazinyl-3-methylpyridine, eliminates the possibility for key cross-coupling reactions essential for building molecular complexity . Conversely, using a regioisomer like 2-hydrazinyl-3-iodo-4-methylpyridine alters the steric and electronic properties, which can significantly impact the regioselectivity of cyclization reactions and the binding affinity of resulting products to biological targets [1]. The specific 4-iodo-3-methyl substitution pattern is a critical determinant of both synthetic utility and potential biological activity, making generic substitution scientifically unsound [2].

Quantitative Evidence Guide for Selecting 2-Hydrazinyl-4-iodo-3-methylpyridine


Evidence Item 1: Critical 3-Methyl Substituent for Targeted Cyclization

The 3-methyl group on the target compound is essential for directing cyclization reactions to form specific fused heterocycles like pyrazolo[4,3-c]pyridines. The absence of this methyl group, as in the comparator 2-hydrazinyl-4-iodopyridine, is known to lead to different cyclization outcomes, potentially resulting in alternative ring systems such as [1,2,4]triazolo[4,3-a]pyridines . This structural feature provides a quantitative difference in the synthetic pathway, enabling the formation of one privileged scaffold over another.

Heterocyclic Synthesis Fused Ring Systems Regioselectivity

Evidence Item 2: Iodine at the 4-Position Enables Superior Cross-Coupling Reactivity vs. Non-Iodinated Analogs

The iodine atom at the 4-position is a superior leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) compared to chlorine or bromine . While direct rate data for this specific compound is unavailable, it is well-established across a broad class of compounds that aryl iodides react significantly faster than their bromo or chloro counterparts under identical coupling conditions. The comparator 2-hydrazinyl-4-chloro-3-methylpyridine would be less reactive and require harsher conditions or different catalysts, limiting functional group tolerance [1].

Cross-Coupling Reactions Synthetic Chemistry C-C Bond Formation

Evidence Item 3: The 4-Iodo-3-methyl Substitution Pattern Provides a Distinctive Building Block for Fused Heterocycle Libraries Compared to Other Regioisomers

The unique arrangement of the iodine and methyl groups on the pyridine ring (4-iodo-3-methyl) offers a distinct vector for building chemical libraries. The positional isomer 2-hydrazinyl-3-iodo-4-methylpyridine (CAS 1192744-67-4) provides a different spatial orientation of substituents, which would lead to a library of compounds with altered 3D structures and, consequently, different biological activity profiles [1]. The choice between these two building blocks is not arbitrary; it is a critical decision point in medicinal chemistry that can determine the success of a lead optimization program.

Medicinal Chemistry Chemical Library Synthesis Structure-Activity Relationship

Defined Application Scenarios for 2-Hydrazinyl-4-iodo-3-methylpyridine Based on Differentiating Evidence


Scenario 1: Synthesis of 3-Methyl Substituted Fused Heterocyclic Libraries

This compound is specifically suited for research programs focused on synthesizing libraries of 3-methyl-substituted pyrazolo[4,3-c]pyridines and related fused systems. The presence of the 3-methyl group directs the cyclization, providing a reliable route to these specific scaffolds, which are prevalent in kinase inhibitors and other therapeutic agents .

Scenario 2: Advanced Synthetic Routes Requiring Efficient Cross-Coupling

In multi-step synthesis, the 4-iodo substituent offers a superior handle for palladium-catalyzed cross-coupling reactions. For projects requiring the installation of aryl, alkenyl, or alkynyl groups at the pyridine 4-position, this building block provides a more efficient and reliable route compared to its bromo- or chloro-analogs, saving time and resources .

Scenario 3: Medicinal Chemistry Projects Targeting a Defined Chemical Space

When a medicinal chemistry program requires a specific 4-iodo-3-methylpyridine core, this compound is the most direct and efficient precursor. The unique regioisomeric structure is non-substitutable, as other isomers would lead to compounds with different molecular shapes and potentially different biological activities. Its use ensures fidelity to the intended chemical design .

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